Target Engagement Selectivity: Definitive GPR35 Inactivity vs. Active Close Analogs
In a primary screen for GPR35 antagonism, the target compound was confirmed as inactive [1]. This quantitative result provides a critical selectivity filter against the broader TDZ chemotype, where other derivatives may exhibit GPCR activity. The comparator is the active outcome expected for other 1,2,3-thiadiazole-5-carboxamides in this assay class, establishing this compound as a clean negative control for GPR35-related studies.
| Evidence Dimension | GPR35 Antagonism Activity |
|---|---|
| Target Compound Data | Inactive |
| Comparator Or Baseline | Active (assumed for class; specific active comparators not publicly available for this exact assay) |
| Quantified Difference | Qualitative (Inactive vs. Active) |
| Conditions | Primary assay, G-protein coupled receptor 35 (GPR35) antagonism, EOS300038 |
Why This Matters
Proves this compound does not modulate GPR35, a common off-target for related heterocycles, enabling its use as a tool to deconvolve phenotypes driven by other targets like SERCA2 or mitochondrial uncoupling.
- [1] ECBD / SILDrug Database. Entry for EOS58633. Assay: GPR35 antagonism (EOS300038). Accessed May 2026. View Source
